molecular formula C7H9NO B1214439 4-(1-Hydroxyethyl)pyridine CAS No. 23389-75-5

4-(1-Hydroxyethyl)pyridine

Cat. No. B1214439
CAS RN: 23389-75-5
M. Wt: 123.15 g/mol
InChI Key: HVOAMIOKNARIMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 4-(1-Hydroxyethyl)pyridine, often involves multi-step chemical reactions starting from basic aromatic compounds. For example, novel polyimides derived from pyridine-containing monomers demonstrate complex synthesis processes involving the use of starting materials such as 4-hydroxyacetophenone and various catalytic and stepwise reactions to introduce pyridine rings, demonstrating the intricate synthesis methodologies applied in creating these compounds (Huang et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of pyridine derivatives, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, provide insight into the conformational flexibility and the role of hydrogen bonds in determining the packing of molecules in crystals. These studies highlight the importance of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular structure (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives is influenced by their molecular structure. For example, reactions involving functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrate the diverse reactivity of pyridine derivatives in forming fused systems or engaging in reactions leading to new compounds with unexpected routes, showcasing the versatile chemical behavior of these compounds (Mekheimer et al., 1997).

Physical Properties Analysis

The study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones and related compounds through methods such as X-ray diffraction, mass spectrometry, and spectroscopies sheds light on the physical properties of pyridine derivatives. These methods reveal details about the crystal structure, solubility, and the role of hydrogen bonding in determining the physical characteristics of these compounds (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties of pyridine derivatives can be explored through their reactions and the resulting physical and chemical characteristics. For instance, the synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and related ligands demonstrate the ability of pyridine derivatives to form complex structures with metal ions, highlighting their potential applications in materials science and coordination chemistry (Gao et al., 2006).

Scientific Research Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Electrochemistry of Pyridine Derivatives Pyridine derivatives are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale . The research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combines analytical and preparative electrochemical methods .

Pharmaceutical Applications of Piperidine Derivatives Piperidines, a class of compounds related to pyridines, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis and Biological Activities of Pyridines, Dihydropyridines and Piperidines Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . These compounds play eminent roles in medicinal, synthetic, and bio-organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmaceutical Applications of Piperidine Derivatives Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

“4-(1-Hydroxyethyl)pyridine” can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Piperidines, a class of compounds that includes “4-(1-Hydroxyethyl)pyridine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthetic methods and exploring the biological applications of these compounds .

properties

IUPAC Name

1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMIOKNARIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946057
Record name 1-(Pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)pyridine

CAS RN

23389-75-5
Record name α-Methyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23389-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpyridine-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 23.8 g of ethyl 4-pyridylacetate in 100 ml of anhydrous tetrahydrofuran is added dropwise to 5.5 g of lithium aluminum hydride in 150 ml of anhydrous tetrahydrofuran under nitrogen. The mixture is heated at 50° (bath) for 40 minutes, then cooled in an ice bath, and the excess lithium aluminum hydride is decomposed by addition of 6.6 ml of water followed by 6.6 ml of 15% aqueous sodium hydroxide and 20 ml of water. The solid is filtered off and the filtrate concentrated in vacuo to yield 4-pyridylethanol.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-acetylpyridine (2.50 g, 20.6 mmol) in methanol (25 ml) sodium borohydride (1.56 g, 41.2 mmol) was added in portions. After stirring overnight at RT water was added and the mixture was evaporated to dryness in vacuo. The product was taken into ethyl acetate. The solvent was evaporated to give 2.53 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.32 (3H, d), 4.69-4.75 (1H, m), 5.38 (1H, d), 7.34 (2H, d), 8.49 (2H, d).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium borohydride (310.0 mg; 8.25 mmol) was added portionwise to a cooled (0° C.) solution of 4-acetylpyridine (500.0 mg; 4.13 mmol) in ethanol under argon atmosphere. The reaction mixture was slowly warmed to room temperature, stirred for 4 hours. Quenched with water and solvent removed. Extracted with dichloromethane, washed with water, brine, dried and solvent removed to yield 500 milligrams of 1-(4-pyridyl)ethanol.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)pyridine
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4-(1-Hydroxyethyl)pyridine
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4-(1-Hydroxyethyl)pyridine
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4-(1-Hydroxyethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(1-Hydroxyethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(1-Hydroxyethyl)pyridine

Citations

For This Compound
32
Citations
T Tabata - 1962 - open.library.ubc.ca
PART IA synthetic sequence leading to new and inaccessible 3, 4-, 5-trialkylated pyridines has been developed 3, 4-Dimethyl-5-cyanopyridine was converted to 3, 4-dimethyl-5-…
Number of citations: 3 open.library.ubc.ca
IA Parshikov - МОЛОДОЙ УЧЕНЫЙ Учредители: ООО" … - researchgate.net
We were observed transformation 4-ethylpyridine and 2-methyl-5-ethylpyridine by fungus Beauveria bassiana ATCC 7159. Stereoselective oxidation of methylene group leading to the …
Number of citations: 3 www.researchgate.net
D Wu, K Zhou, J Tian, C Liu, J Tian, F Jiang… - Angewandte …, 2021 - Wiley Online Library
Induction of chirality from an achiral assembly system remains a huge challenge related to the origin of life. Here, induction of chirality in a metal–organic framework (MOF) built from …
Number of citations: 40 onlinelibrary.wiley.com
M Freifelder - The Journal of Organic Chemistry, 1964 - ACS Publications
The catalytic reduction of the isomeric acetylpyridines with noble metal catalysts and with Raney nickel is studied. The formation of by-products during reduction is discussed. A …
Number of citations: 46 pubs.acs.org
IA Parshikov, PB Terent'ev… - Chemistry of Heterocyclic …, 1994 - academia.edu
By microbiological transformation we mean incomplete conversion of organic compounds by enzymes of microorganisms, accompanied by accumulation of the conversion products in …
Number of citations: 9 www.academia.edu
L Ch Sree, R Goka Roopa, R Adari Bhaskar - Green and Sustainable …, 2011 - scirp.org
Asymmetric reduction of the heteroaryl prochiral ketones to corresponding chiral alcohols by Daucus carota was studied. The study highlights selective bioreduction of different …
Number of citations: 18 www.scirp.org
D Gašo-Sokač, M Nujić, V Bušić… - Croatian journal of food …, 2014 - hrcak.srce.hr
The use of biocatalysts for the industrial synthesis of chemicals has been attracting much attention as an environmental friendly synthetic method. Various plants, such as apple (Malus …
Number of citations: 25 hrcak.srce.hr
Q Cheng, Q Ma, H Pei, H Liang, X Zhang, X Jin… - Coordination Chemistry …, 2023 - Elsevier
Chirality, which is involved in the origin and evolution of life, is a very interesting natural property. Pure enantiomers play a crucial role in the safety and health of organisms. Racemate …
Number of citations: 6 www.sciencedirect.com
E Khalaf, AA Alameri, J Malviya, TCHA Kumar… - Catalysis Letters, 2023 - Springer
An asymmetric Mn/TEMPO-Salen complex was utilized as a reducing agent and template for the synthesis of Mn/TEMPO-doped Fe 3 O 4 NPs in situ. The subsequent thermal …
Number of citations: 2 link.springer.com
A Popplestone - 1983 - search.proquest.com
The work described in this thesis was conducted between June 1980 and January 1983 and is concerned with the development of potential synthetic approaches to the pyrido [4, 3-b] …
Number of citations: 2 search.proquest.com

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